![molecular formula C12H8Cl3N3OS B2858804 5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-36-7](/img/structure/B2858804.png)
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
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Description
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a critical role in the signaling pathways of cytokines and growth factors, making them an attractive target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. CP-690,550 has been extensively studied for its potential use in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide often involves their synthesis and detailed structural analysis. For example, studies have demonstrated methods for synthesizing various pyrimidine derivatives, including those with potential as kinase inhibitors, by exploring different substituents on the pyrimidine ring to enhance their biological activity (Wada et al., 2012). These compounds, including 5-fluoropyrimidines, are noted for their role in anticancer therapies, emphasizing the significance of structural variations for medicinal chemistry (Wada et al., 2012).
Antimicrobial and Antipathogenic Activities
Several pyrimidine derivatives have been evaluated for their antimicrobial and antipathogenic activities. For instance, thiourea derivatives, including those with dichlorophenyl groups, have shown potential against bacterial strains, highlighting their importance in developing new antimicrobial agents with specific properties (Limban et al., 2011). The ability of these compounds to interact with bacterial cells, especially those capable of forming biofilms, suggests their utility in addressing antibiotic resistance and biofilm-associated infections.
Potential as Anticancer Agents
Research into pyrimidine derivatives extends to their potential as anticancer agents. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, illustrating the broad scope of pyrimidine chemistry in therapeutic applications (Rahmouni et al., 2016). These studies underscore the importance of pyrimidine and its derivatives in drug development, particularly in oncology and inflammation-related disorders.
properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-9(15)10(18-12)11(19)17-8-3-6(13)2-7(14)4-8/h2-5H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUXKCTJRYTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
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